molecular formula C6H3Cl2N3 B1591004 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine CAS No. 97337-32-1

4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine

Numéro de catalogue: B1591004
Numéro CAS: 97337-32-1
Poids moléculaire: 188.01 g/mol
Clé InChI: CGTRULURZFVPIX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine is a useful research compound. Its molecular formula is C6H3Cl2N3 and its molecular weight is 188.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine is the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .

Mode of Action

This compound inhibits the activity of one or more of the JAK family of enzymes . This interference disrupts the JAK-STAT signaling pathway, which involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process .

Biochemical Pathways

The disruption of the JAK-STAT signaling pathway by this compound can lead to a variety of diseases affecting the immune system . This compound’s action on this pathway can have downstream effects on cell division, death, and tumor formation processes .

Pharmacokinetics

It’s worth noting that the compound’s reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions, may influence its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action include the up-regulation of P53, BAX, DR4, and DR5, and the down-regulation of Bcl2, Il-8, and CDK4 in treated cells . Additionally, this compound has been found to increase the activity of Caspase 8 and BAX, while decreasing the activity of Bcl2 . It can also cause cell cycle arrest at the G1/S phase and induce the apoptotic death of cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it exhibits stability under normal temperature and humidity conditions, but may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Activité Biologique

4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine is a compound belonging to the pyrrolo[2,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound can be attributed to its ability to inhibit various molecular targets involved in cancer progression and other diseases. Key mechanisms include:

  • Inhibition of Tyrosine Kinases : The compound has shown potential as an inhibitor of multiple receptor tyrosine kinases (RTKs), including VEGFR-2 and EGFR. These kinases are crucial in regulating cell growth and survival pathways, making them valuable targets for cancer therapy .
  • Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit significant anticancer effects against various cell lines. For instance, compounds derived from this compound have shown IC50 values in the low micromolar range against cancer cells such as HepG2 and PC-3, indicating potent cytotoxicity .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • VEGFR-2 Inhibition :
    • A series of N4-phenylsubstituted derivatives were synthesized and evaluated for their ability to inhibit VEGFR-2. Compounds demonstrated IC50 values ranging from 50 to 200 nM, showcasing significant potential as antiangiogenic agents .
  • Cytotoxicity Against Cancer Cell Lines :
    • Research on various derivatives revealed promising cytotoxic effects. For example, compound 5k exhibited IC50 values between 40 to 204 nM against EGFR and CDK2 enzymes, comparable to established tyrosine kinase inhibitors like sunitinib (IC50 = 261 nM) .
  • Mechanistic Studies :
    • Mechanistic investigations indicated that certain derivatives induce apoptosis in cancer cells by increasing pro-apoptotic proteins such as caspase-3 while downregulating anti-apoptotic proteins like Bcl-2. This dual action contributes to their effectiveness in cancer treatment .

Data Table: Biological Activity Summary

CompoundTargetIC50 Value (nM)Activity Type
5kEGFR40Anticancer
5kCDK2204Anticancer
VariousVEGFR-250 - 200Antiangiogenic
VariousMultiple RTKsVariesAnticancer

Applications De Recherche Scientifique

Anticancer Applications

4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine derivatives have been synthesized and evaluated for their efficacy as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). A study demonstrated that certain derivatives exhibited potent inhibitory activity against VEGFR-2, with some compounds being significantly more effective than the standard inhibitor semaxanib. This suggests potential applications in cancer treatment by inhibiting angiogenesis, a critical process in tumor growth and metastasis .

Table 1: VEGFR-2 Inhibition Potency

Compound IDInhibition Potency (fold vs. semaxanib)
8100-fold
1040-fold
148-fold

Antimalarial Activity

Research has indicated that pyrrolo[2,3-d]pyrimidines can act as inhibitors of the Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), a target for developing new antimalarial drugs. Molecular docking studies showed that these compounds could bind effectively to PfCDPK4, with specific derivatives demonstrating moderate antiplasmodial activity in vitro. The findings suggest that further optimization of these compounds could lead to effective treatments for malaria .

Immunological Disorders

The compound has also been investigated for its role as a JAK3 inhibitor, which is relevant for treating various immunological disorders such as lupus, rheumatoid arthritis, and multiple sclerosis. Pyrrolo[2,3-d]pyrimidine derivatives have shown promise in suppressing immune responses, making them candidates for immunosuppressive therapies necessary for organ transplantation and treatment of autoimmune diseases .

Neuropathic Pain Management

Another area of research focuses on the analgesic properties of pyrrolo[2,3-d]pyrimidines. Certain derivatives have been found to reduce neuropathic hyperalgesia and inflammation associated with conditions like rheumatic arthritis. This highlights their potential application in pain management therapies .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups to enhance biological activity. Structure-activity relationship studies have been crucial in identifying the most effective substitutions that improve potency against specific targets such as kinases involved in cancer progression or immune response modulation.

Propriétés

IUPAC Name

4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTRULURZFVPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1C(=NC=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560175
Record name 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97337-32-1
Record name 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 3
4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 4
4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 5
Reactant of Route 5
4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 6
Reactant of Route 6
4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.